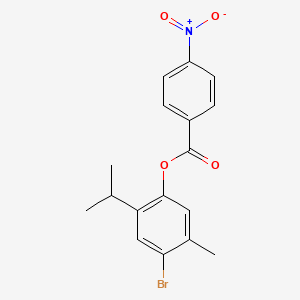
4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C17H16BrNO4. It is a derivative of benzoic acid and contains both bromine and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate typically involves a multi-step process:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 4-amino-2-isopropyl-5-methylphenyl 4-nitrobenzoate.
Oxidation: Formation of 4-Bromo-2-carboxy-5-methylphenyl 4-nitrobenzoate.
Scientific Research Applications
4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isopropyl-5-methylphenol: A precursor in the synthesis of 4-Bromo-2-isopropyl-5-methylphenyl 4-nitrobenzoate.
4-Nitrobenzoic Acid: Another precursor used in the esterification step.
2-Isopropyl-5-methylphenol: The starting material for the synthesis.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H16BrNO4 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(4-bromo-5-methyl-2-propan-2-ylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H16BrNO4/c1-10(2)14-9-15(18)11(3)8-16(14)23-17(20)12-4-6-13(7-5-12)19(21)22/h4-10H,1-3H3 |
InChI Key |
SXLCWIVJGJEHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















